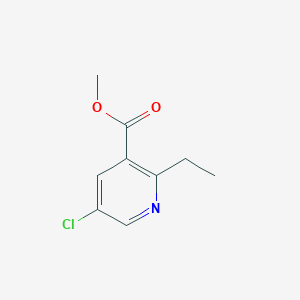

Methyl 5-chloro-2-ethylnicotinate

Description

Methyl 5-chloro-2-ethylnicotinate is a nicotinic acid derivative characterized by a chlorine substituent at the 5-position, an ethyl group at the 2-position, and a methyl ester at the 3-position of the pyridine ring. The chlorine and ethyl substituents influence its electronic and steric properties, while the methyl ester group enhances lipophilicity and metabolic stability compared to free carboxylic acids .

Properties

CAS No. |

850864-55-0 |

|---|---|

Molecular Formula |

C9H10ClNO2 |

Molecular Weight |

199.63 g/mol |

IUPAC Name |

methyl 5-chloro-2-ethylpyridine-3-carboxylate |

InChI |

InChI=1S/C9H10ClNO2/c1-3-8-7(9(12)13-2)4-6(10)5-11-8/h4-5H,3H2,1-2H3 |

InChI Key |

SMBSCRCETRUYSN-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=C(C=N1)Cl)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chloro-2-ethylnicotinate typically involves the esterification of 5-chloro-2-ethylnicotinic acid with methanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction can be represented as follows:

5-chloro-2-ethylnicotinic acid+methanolH2SO4Methyl 5-chloro-2-ethylnicotinate+H2O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-2-ethylnicotinate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products Formed

Oxidation: 5-chloro-2-ethylnicotinic acid.

Reduction: 5-chloro-2-ethylnicotinyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-chloro-2-ethylnicotinate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and as a precursor for other industrial compounds.

Mechanism of Action

The mechanism of action of Methyl 5-chloro-2-ethylnicotinate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release nicotinic acid, which is known to act on nicotinic acid receptors. This interaction can lead to various physiological effects, including vasodilation and modulation of lipid metabolism.

Comparison with Similar Compounds

Table 1: Structural Comparison of Nicotinate Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Similarity Score (if available) |

|---|---|---|---|---|---|

| This compound* | — | C9H10ClNO2 | 199.63 (estimated) | 5-Cl, 2-Ethyl, 3-COOCH3 | — |

| Ethyl 2-chloro-5-methylnicotinate | 894074-85-2 | C9H10ClNO2 | 199.63 | 2-Cl, 5-Methyl, 3-COOCH2CH3 | — |

| Methyl 6-chloro-5-ethyl-2-iodonicotinate | 2102324-70-7 | C9H9ClINO2 | 325.53 | 6-Cl, 5-Ethyl, 2-I, 3-COOCH3 | — |

| Ethyl 2-(benzylamino)-5-chloronicotinate | 1706429-08-4 | C15H15ClN2O2 | 290.75 | 5-Cl, 2-Benzylamino, 3-COOCH2CH3 | — |

| Ethyl 2-methylnicotinate | 1721-26-2 | C9H11NO2 | 165.19 | 2-Methyl, 3-COOCH2CH3 | — |

Notes:

- Ethyl 2-chloro-5-methylnicotinate (CAS 894074-85-2) shares the same molecular formula as the target compound but differs in substituent positions (2-Cl vs. 5-Cl and 5-methyl vs. 2-ethyl), altering steric hindrance and electronic effects .

- Methyl 6-chloro-5-ethyl-2-iodonicotinate (CAS 2102324-70-7) includes iodine at the 2-position, increasing molecular weight by ~126 g/mol compared to the target compound. This heavy atom substitution may enhance reactivity in cross-coupling reactions .

Functional Group Impact on Properties

Chlorine Position and Electronic Effects

- Chlorine at the 5-position (as in the target compound) creates a strong electron-withdrawing effect, stabilizing the pyridine ring and directing electrophilic substitution to the 4-position. In contrast, chlorine at the 6-position (e.g., Methyl 6-chloro-5-ethyl-2-iodonicotinate) reduces ring symmetry and may hinder crystallization .

Ester Group Variations

- Methyl esters (e.g., target compound) exhibit higher volatility and lower boiling points than ethyl esters (e.g., Ethyl 2-chloro-5-methylnicotinate). This difference impacts purification methods, with methyl esters favoring distillation and ethyl esters requiring chromatography .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Compound Name | LogP (Predicted) | Melting Point (°C) | Solubility (mg/mL) |

|---|---|---|---|

| This compound* | ~2.1 | — | ~10 (DMSO) |

| Ethyl 2-chloro-5-methylnicotinate | 2.3 | 98–102 | 25 (DMSO) |

| Ethyl 2-methylnicotinate | 1.8 | <25 | >100 (Ethanol) |

Notes:

- LogP values suggest that ethyl esters (e.g., Ethyl 2-chloro-5-methylnicotinate) are slightly more lipophilic than methyl esters due to longer alkyl chains .

- The benzylamino group in Ethyl 2-(benzylamino)-5-chloronicotinate (CAS 1706429-08-4) reduces LogP to ~1.5, enhancing water solubility .

Research and Application Insights

- Pharmaceutical Intermediates: Ethyl 2-(benzylamino)-5-chloronicotinate (CAS 1706429-08-4) is used in kinase inhibitor synthesis, demonstrating the utility of chloro-nicotinates in drug discovery .

- Agrochemicals : Chlorinated nicotinates like Methyl 6-chloro-5-ethyl-2-iodonicotinate (CAS 2102324-70-7) serve as precursors for herbicides due to their stability and halogen-directed reactivity .

- Material Science : Methyl esters with iodine substituents (e.g., CAS 2102324-70-7) are valuable in OLED manufacturing, where heavy atoms enhance phosphorescence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.